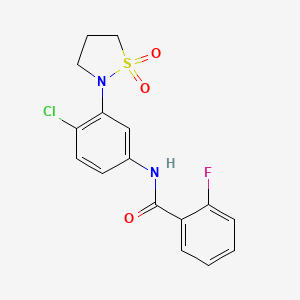

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O3S/c17-13-7-6-11(10-15(13)20-8-3-9-24(20,22)23)19-16(21)12-4-1-2-5-14(12)18/h1-2,4-7,10H,3,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDCXVSHAMFXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isothiazolidinone Ring: The isothiazolidinone ring is synthesized by reacting a suitable thiol with a chlorinated amide under oxidative conditions.

Aromatic Substitution: The chlorinated aromatic ring is then subjected to a nucleophilic aromatic substitution reaction with a fluorinated benzamide derivative.

Final Coupling: The intermediate products are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

Catalysis: Using catalysts to increase reaction efficiency.

Purification: Employing advanced purification techniques such as recrystallization and chromatography.

Scale-Up: Adapting the reaction conditions for large-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Biological Studies: Used in studies to understand its biological activity and potential therapeutic effects.

Materials Science: Explored for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Observations:

Benzamide Derivatives: The target compound shares the benzamide backbone with diflubenzuron , but its 1,1-dioxidoisothiazolidinyl group replaces the urea linkage in diflubenzuron. The 2-fluoro substitution on the benzoyl group is distinct from the 2,6-difluoro pattern in diflubenzuron, which may influence solubility and steric interactions.

Heterocyclic Analogues: The 1,1-dioxidoisothiazolidinyl group in the target compound resembles sulfonamide/sulfone-containing triazoles in (e.g., compounds [7–9]) . These triazoles exhibit tautomerism and antimicrobial activity, suggesting the target compound may also interact with similar biological targets, such as enzymes requiring sulfone recognition.

Halogenated Phenyl Groups :

- The 4-chloro substituent on the phenyl ring is common in agrochemicals (e.g., diflubenzuron , patent compounds in ). Chlorine enhances lipophilicity and resistance to metabolic degradation.

- Fluorine substituents (e.g., 2-fluoro in the target, 4-fluoro in ) improve bioavailability and binding affinity through electronegative effects.

Synthetic Pathways :

- The synthesis of the target compound likely involves nucleophilic substitution or coupling reactions, akin to the methods described for triazoles and carbamates . For example, the isothiazolidine dioxide ring may form via oxidation of a thiazolidine precursor.

Research Findings and Implications

- Structural Stability: The 1,1-dioxidoisothiazolidinyl group confers rigidity and metabolic stability compared to non-cyclized sulfonamides, as seen in sulfonyl-containing triazoles .

- Bioactivity Potential: While direct data on the target compound’s activity is unavailable, structurally related compounds (e.g., diflubenzuron , triazoles ) exhibit pesticidal or antimicrobial effects. The target’s sulfone and fluorine motifs suggest similar mechanisms, such as enzyme inhibition or receptor antagonism.

- Patent Trends : Recent patents (e.g., ) highlight the agrochemical industry’s focus on halogenated benzamides and heterocycles, positioning the target compound as a candidate for further intellectual property exploration.

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring , an isothiazolidine ring , and a fluorobenzamide moiety . These structural elements contribute to its unique reactivity and biological properties. The molecular formula is with a molecular weight of approximately 425.9 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClFN2O4S |

| Molecular Weight | 425.9 g/mol |

| Structural Features | Chloro, Isothiazolidine, Fluorobenzamide |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isothiazolidine Ring : This is achieved by reacting suitable precursors with sulfur dioxide and an oxidizing agent.

- Chlorination : The phenyl ring is chlorinated using agents like thionyl chloride.

- Fluorination : The introduction of the fluorobenzamide moiety occurs through nucleophilic substitution reactions.

Biological Activity

This compound has been studied for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.

- Anticancer Potential : Research indicates potential activity against cancer cell lines, possibly through modulation of cell signaling pathways.

- Enzyme Inhibition : The compound may interact with specific enzymes, affecting their activity and leading to therapeutic effects.

The mechanism of action for this compound is linked to its ability to bind to specific molecular targets within biological systems. This binding can modulate enzyme activities or receptor functions, leading to desired pharmacological effects. For instance:

- Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer or infections.

- Cellular Effects : By influencing cellular signaling pathways, it may induce apoptosis in cancer cells or enhance immune responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds similar to this compound:

- Antimicrobial Studies : A study demonstrated that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicated that certain derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting a potential role in cancer therapy .

- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.